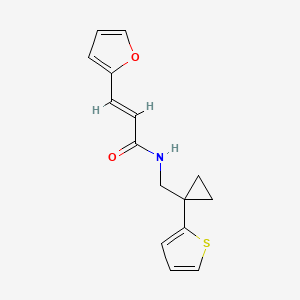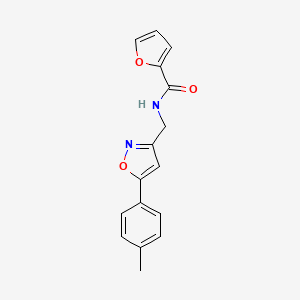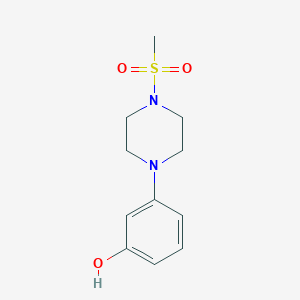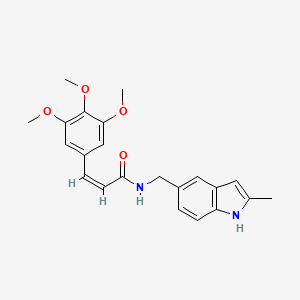
(E)-3-(呋喃-2-基)-N-((1-(噻吩-2-基)环丙基)甲基)丙烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acrylamide is a synthetic organic compound that features a furan ring and a thiophene ring connected through a cyclopropyl group and an acrylamide moiety
科学研究应用
(E)-3-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acrylamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic electronics and conductive polymers.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acrylamide typically involves the following steps:
Formation of the cyclopropyl intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Coupling with furan and thiophene rings: The furan and thiophene rings are coupled to the cyclopropyl intermediate using cross-coupling reactions such as Suzuki or Stille coupling.
Acrylamide formation: The final step involves the formation of the acrylamide moiety through an amidation reaction, typically using acryl chloride and an amine base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.
化学反应分析
Types of Reactions
(E)-3-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the acrylamide carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted acrylamides.
作用机制
The mechanism of action of (E)-3-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and thiophene rings provide π-π stacking interactions, while the acrylamide moiety can form hydrogen bonds with active site residues. This combination of interactions allows the compound to modulate the activity of its targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
(E)-3-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acrylamide: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of (E)-3-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acrylamide lies in its combination of furan and thiophene rings with a cyclopropyl group and an acrylamide moiety. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c17-14(6-5-12-3-1-9-18-12)16-11-15(7-8-15)13-4-2-10-19-13/h1-6,9-10H,7-8,11H2,(H,16,17)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVSWZSVZZPFPN-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C=CC2=CC=CO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(CNC(=O)/C=C/C2=CC=CO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![10-(2-chloro-6-fluorophenyl)-14,14-dimethyl-2,7,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one](/img/structure/B2443697.png)
![4-bromo-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2443699.png)

![(5-Bromofuran-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2443704.png)
![[(1S,3R)-3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine;hydrochloride](/img/structure/B2443705.png)

![2-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2443707.png)
![5-[1-(dimethylamino)propyl]-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2443708.png)
![1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2443709.png)
![2,8-Dioxadispiro[2.2.36.23]undecane](/img/structure/B2443714.png)
